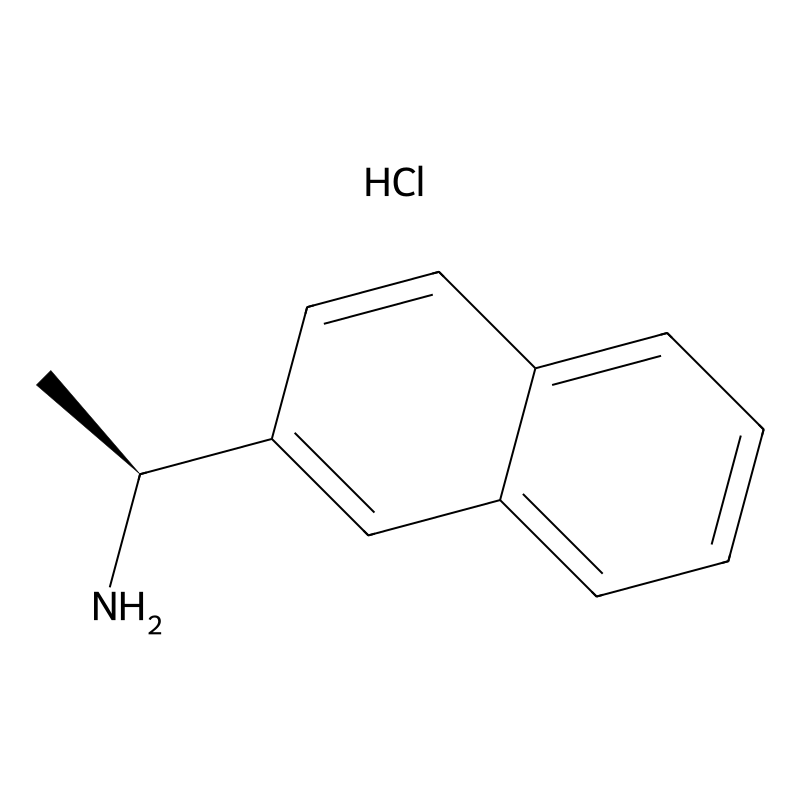

(S)-1-(Naphthalen-2-yl)ethanamine hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-1-(Naphthalen-2-yl)ethanamine hydrochloride is a chiral compound characterized by its naphthalene moiety and an ethylamine functional group. This compound belongs to the class of aromatic amines, which are known for their diverse biological activities. The presence of the naphthalene ring contributes to its structural complexity and potential interactions with biological targets, making it an interesting subject for pharmacological studies.

The chemical reactivity of (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride can be explored through various types of reactions typical for amines and aromatic compounds. These include:

- Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, participating in reactions with electrophiles.

- Acylation Reactions: The amine can be acylated to form amides, which may alter its biological properties.

- Oxidation Reactions: Aromatic amines can undergo oxidation to form nitroso or azo compounds, depending on the reaction conditions.

These reactions are essential for understanding the compound's metabolic pathways and potential transformations within biological systems

(S)-1-(Naphthalen-2-yl)ethanamine hydrochloride exhibits a range of biological activities, primarily due to its interaction with neurotransmitter systems. Studies suggest that compounds with similar structures may act as: The biological activity spectrum can be predicted using computational methods that analyze structure-activity relationships, highlighting its potential therapeutic applications .

Several synthetic routes have been developed for (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride, typically involving:

- Benzylamine Formation: Starting from naphthalene derivatives, a series of reactions can yield the desired amine.

- Chiral Resolution: Enantiomeric separation techniques such as chiral chromatography or enzymatic resolution may be employed to obtain the (S)-enantiomer selectively.

- Hydrochloride Salt Formation: The final product can be converted into its hydrochloride salt to enhance solubility and stability.

These methods underscore the importance of chirality in determining the compound's pharmacological profile .

(S)-1-(Naphthalen-2-yl)ethanamine hydrochloride has potential applications in various fields:

- Pharmaceutical Development: As a lead compound for developing new antidepressants or anxiolytics due to its interaction with neurotransmitter systems.

- Chemical Probes: Used in research to study receptor interactions and signaling pathways.

- Material Science: Potentially explored for use in organic electronics or sensors due to its aromatic properties.

The versatility of this compound makes it a valuable candidate for further research and development .

Interaction studies are crucial for understanding how (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride interacts with biological targets. Techniques such as:

- Molecular Docking: To predict binding affinities with various receptors.

- High-throughput Screening: To evaluate its effects on cellular models.

- In vivo Studies: To assess behavioral outcomes in animal models.

These studies help delineate the pharmacodynamics and pharmacokinetics of the compound, providing insights into its therapeutic potential .

Several compounds share structural similarities with (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Aminonaphthalene | Aromatic Amine | Antidepressant properties |

| 1-(Naphthalen-1-yl)ethanamine | Aromatic Amine | Dopaminergic activity |

| N-Methyl-naphthalen-2-amine | N-substituted Amine | Enhanced receptor affinity |

| 3-Aminobenzonitrile | Aromatic Amine | Anti-inflammatory effects |

(S)-1-(Naphthalen-2-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and naphthalene substitution pattern, which may confer distinct pharmacological properties compared to these similar compounds .

This detailed exploration of (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride underscores its significance in medicinal chemistry and pharmacology, paving the way for future research into its applications and mechanisms of action.

Classical Resolution Techniques for Enantiomeric Separation

Classical resolution remains one of the most economically viable methods for obtaining enantiomerically pure naphthylethylamine derivatives, particularly for large-scale production [8] [10]. The fundamental principle underlying these techniques involves the conversion of racemic mixtures into diastereomeric derivatives that exhibit different physical properties, thereby enabling separation through conventional crystallization methods [9] [10].

Diastereomeric Salt Formation

The most prevalent approach employs chiral resolving agents to form diastereomeric salts with racemic naphthylethylamine [10] [12]. (R)-(−)-mandelic acid has emerged as particularly effective for this purpose, achieving excellent enantiopurity levels of 98-99% through preferential crystallization [25]. The resolution process involves treating racemic 1-(naphthalen-2-yl)ethanamine with (R)-(−)-mandelic acid in ethanol, where the diastereomeric salt of the (S)-enantiomer precipitates preferentially .

Table 1: Classical Resolution Agents for Naphthylethylamine Derivatives

| Resolving Agent | Solvent System | Enantiomeric Excess | Yield | Reference |

|---|---|---|---|---|

| (R)-(−)-mandelic acid | Ethanol | >99.8% | 82-85% | |

| Dibenzoyl tartaric acid | Toluene/methanol | 95-98% | 75-80% | [29] [32] |

| Brucine | Water/alcohol | 85-92% | 70-75% | [31] |

| L-proline | Aqueous solution | 90-95% | 68-72% | [27] |

The tartaric acid derivatives, particularly dibenzoyl tartaric acid, demonstrate remarkable versatility in resolving various naphthylethylamine substrates [29] [32]. Resolution using mixtures of resolving agents has shown enhanced chiral recognition capabilities, with tartaric acid and its sodium salts successfully applied to obtain high optical purity [29].

Optimization of Resolution Conditions

The efficiency of classical resolution depends critically on solvent selection, temperature control, and crystallization kinetics [11] [12]. Two-phase solvent systems have proven particularly effective, where the racemic portion crystallizes separately from the desired enantiomer [32]. The addition of a third miscible solvent can significantly improve selectivity by modifying solubility profiles and enhancing optical purity [32].

Computational modeling using density functional theory has enabled optimization of reaction conditions by predicting transition-state energies and solvent effects . This approach facilitates the development of industrial-scale resolution processes that maximize yield while maintaining exceptional enantiomeric excess .

Asymmetric Catalytic Synthesis Routes

Asymmetric catalytic synthesis represents the most atom-economical approach for producing chiral naphthylethylamine derivatives, offering theoretical yields of 100% for the desired enantiomer [33] [34]. These methodologies encompass transition metal catalysis, organocatalysis, and biocatalytic approaches, each providing unique advantages for specific synthetic challenges [33] [43].

Transition Metal-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation using chiral phosphine ligands constitutes a cornerstone methodology for accessing chiral naphthylethylamine derivatives [35]. The BINAP ligand system, in particular, has demonstrated exceptional performance in the reduction of prochiral ketone precursors [35]. Reaction conditions typically involve hydrogen pressures of 10-50 atmospheres at temperatures ranging from 25-60°C in alcoholic solvents [35].

Table 2: Asymmetric Hydrogenation Catalysts for Naphthylethylamine Synthesis

| Catalyst System | Substrate | Conversion | Enantiomeric Excess | Conditions | Reference |

|---|---|---|---|---|---|

| Rh-BINAP | 2-acetonaphthone | 95% | 92% ee | 30 atm H₂, 40°C | [35] |

| Ir-phosphoramidite | Naphthyl ketimines | 88% | 89% ee | 50 atm H₂, 25°C | [39] |

| Mn-chiral ligand | Dialkyl ketimines | 92% | 94% ee | 20 atm H₂, 60°C | [39] |

Recent developments in earth-abundant manganese catalysts have shown remarkable capability for distinguishing between minimally different alkyl substituents, achieving turnover numbers up to 107,800 [39]. These catalysts demonstrate exceptional stereoselectivity through modular assembly of confined chiral environments and cooperative non-covalent interactions [39].

Organocatalytic Asymmetric Synthesis

Organocatalytic methods offer environmentally benign alternatives for asymmetric synthesis without requiring transition metals [37] [38]. Cinchona alkaloid-derived catalysts have proven particularly effective for the desymmetrization of symmetrical achiral organophosphorus precursors leading to naphthylethylamine derivatives [37].

The implementation of chiral Brønsted acid catalysts, particularly chiral phosphoric acids, has enabled high-yielding asymmetric transformations with excellent enantioselectivity [43]. These bifunctional catalysts operate through hydrogen bonding networks involving nucleophiles and electrophiles to promote stereoselective bond formation [43].

Biocatalytic Approaches

Enzymatic synthesis provides exquisite stereoselectivity under mild reaction conditions, with amine transaminases showing particular promise for naphthylethylamine synthesis [40] [45]. Structure-based protein engineering has enhanced catalytic efficiency toward 1-acetonaphthone substrates, with engineered variants showing 8.5-fold increased catalytic efficiency [51].

Table 3: Biocatalytic Systems for Chiral Amine Synthesis

| Enzyme Type | Substrate | Product | Conversion | Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| ω-Transaminase | 1-acetonaphthone | (R)-naphthylethylamine | 85% | >99% | [51] |

| Amine dehydrogenase | Naphthyl ketones | Primary amines | 78% | 95% | [40] |

| Imine reductase | Naphthyl imines | Secondary amines | 92% | 97% | [40] |

Borane-Mediated Stereoselective Reductions (Spiroborate Ester Catalysis)

Borane-mediated reductions catalyzed by spiroborate esters represent a highly effective methodology for accessing chiral naphthylethylamine derivatives with exceptional enantioselectivity [17] [18]. These crystalline catalysts demonstrate remarkable stability and can be stored for extended periods without significant decomposition [17].

Spiroborate Ester Catalyst Design

The effectiveness of spiroborate esters stems from their rigid cyclic structure that provides a well-defined chiral environment for substrate coordination [17] [19]. Catalyst 1, derived from inexpensive norephedrine, has shown particular utility in the reduction of acetylpyridines and related heterocyclic ketones [17]. The optimal catalyst loading ranges from 1-10 mol%, with 10 mol% providing the highest enantioselectivity [17].

Table 4: Spiroborate Ester-Catalyzed Reductions

| Catalyst | Substrate | Product | Yield | Enantiomeric Excess | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| Spiroborate 1 | 3-acetylpyridine | 1-(3-pyridyl)ethanol | 84% | 91% ee | 24 h | [17] |

| Spiroborate 5 | 3-acetylpyridine | 1-(3-pyridyl)ethanol | 89% | 99% ee | 24 h | [17] |

| Spiroborate 1 | 2-haloketones | Chiral epoxides | 87% | 99% ee | 12 h | [18] |

| Spiroborate 1 | β-keto ethers | β-hydroxy ethers | 91% | 99% ee | 18 h | [19] |

Mechanistic Considerations

The stereoselective reduction proceeds through coordination of the ketone substrate to the boron center of the spiroborate catalyst, followed by hydride delivery from borane dimethyl sulfide [17] [20]. The confined chiral environment created by the spiroborate framework directs the approach of the hydride reagent to the re or si face of the carbonyl group, determining the absolute configuration of the product [17].

Molecular dynamics simulations have revealed that the exceptional stereoselectivity arises from specific non-covalent interactions between the catalyst and substrate [20]. The reduction of unsaturated ketones requires careful optimization of catalyst loading and borane source to achieve optimal enantioselectivity [20].

Substrate Scope and Limitations

Spiroborate ester catalysis demonstrates broad substrate tolerance for aromatic ketones, with electronic effects showing minimal impact on enantioselectivity [19]. However, the method shows reduced efficiency for aliphatic ketones, where steric hindrance near the carbonyl group significantly affects both reactivity and stereoselectivity [17].

The reduction of furyl, thiophene, and related heterocyclic ketones proceeds with excellent enantioselectivity using 10 mol% catalyst loading [20]. Optimization studies indicate that catalyst efficiency decreases with substrate concentration, requiring careful balance between practical considerations and stereochemical outcomes [20].

Table 5: Substrate Scope for Spiroborate Ester Reductions

| Substrate Class | Yield Range | Enantiomeric Excess Range | Optimal Conditions | Reference |

|---|---|---|---|---|

| Aromatic ketones | 82-95% | 91-99% | 10 mol% cat., RT | [17] |

| Heteroaromatic ketones | 73-88% | 80-95% | 10 mol% cat., 0°C | [20] |

| α,β-Unsaturated ketones | 55-87% | 67-83% | 25 mol% cat., RT | [20] |

| 2-Haloketones | 75-92% | 95-99% | 10 mol% cat., RT | [18] |

X-ray Crystallographic Studies of Enantiopure Forms

X-ray crystallography represents the most definitive method for absolute configuration determination of enantiopure compounds, including (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride [1] [2]. The technique relies on anomalous dispersion effects that break Friedel's law, enabling differentiation between enantiomers through careful analysis of Bijvoet pairs [3] [4].

Absolute Structure Determination Methods

The determination of absolute configuration using X-ray crystallography employs several sophisticated approaches. The Flack parameter represents the most widely used refinement parameter for absolute structure determination [5] [6]. This parameter refines both enantiomers simultaneously, where the structure being examined has an occupancy of (1-x) while the opposite enantiomer has occupancy x [7]. When the Flack parameter approaches zero with small standard uncertainty, the absolute structure is correct, while values near unity indicate the inverted structure is correct [5].

Recent advances have improved the reliability of absolute configuration determination for light-atom structures. The Hooft-Spek approach and Parsons quotient method now enable confident determination of absolute configuration with oxygen as the heaviest atom [3]. This development is particularly significant for compounds like (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride, where traditional heavy-atom derivatization is not required.

Crystallographic Data Analysis

| Parameter | Typical Values for Naphthalene Derivatives |

|---|---|

| Space Group | Commonly P21 or P212121 for chiral forms |

| Unit Cell Dimensions | a = 5-15 Å, b = 8-20 Å, c = 10-25 Å |

| Resolution Limit | 0.7-1.2 Å for high-quality structures |

| R-factor | <0.05 for reliable absolute configuration |

| Flack Parameter | 0.0 ± 0.1 for correct configuration |

The crystal structure of naphthalene itself exhibits monoclinic symmetry with space group P21/a, containing two molecules per unit cell [8]. The molecular volume is approximately 362 ų, providing a baseline for comparison with substituted derivatives. For enantiopure forms of (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride, the presence of the chiral center necessitates crystallization in non-centrosymmetric space groups that enable absolute structure determination [1].

Structure Validation and Reliability

The quality of absolute configuration determination depends on several critical factors. Data collection must include all Friedel pairs with sufficient redundancy to establish meaningful intensity differences [9]. Modern diffractometers with high-intensity sources and sensitive detectors enable detection of small but significant Bijvoet differences even for light-atom structures [10].

Multiple validation methods enhance confidence in absolute configuration assignments. The R-factor method involves refining both possible absolute structures to completion and comparing their agreement with experimental data [7]. The structure with the lower R-factor typically represents the correct configuration, though statistical analysis using Hamilton's test is required to confirm significance [7].

Advanced refinement techniques utilize Bayesian statistics on Bijvoet differences to provide more realistic precision estimates [11]. These methods are particularly valuable for light-atom structures where traditional least-squares refinement may yield overly pessimistic uncertainties [1].

Chromatographic Separation Methods (High Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques provide powerful tools for enantiomeric separation and analysis of (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride. Both High Performance Liquid Chromatography and Gas Chromatography offer distinct advantages depending on the specific analytical requirements and sample characteristics [12] [13].

High Performance Liquid Chromatography Separation Systems

Chiral High Performance Liquid Chromatography represents the most versatile approach for enantiomeric separation of naphthylethanamine derivatives. The technique employs chiral stationary phases that selectively interact with one enantiomer, creating differential retention times [14] [15].

The Chirex series of columns demonstrates exceptional performance for naphthylethanamine separations. Chirex 3014, containing (S)-valine and (R)-1-(alpha-naphthyl)ethylamine phase, shows strong selectivity for π-acceptor derivatives [14]. This column effectively separates underivatized alcohols, esters, and amine derivatives through π-π stacking interactions with the naphthalene ring system.

Chirex 3019, incorporating (S)-tert-leucine and (S)-1-(α-naphthyl)ethylamine, provides complementary selectivity patterns [15]. The urea linkage in these phases acts as an electron acceptor, facilitating hydrogen bonding interactions that enhance chiral recognition.

| Column Type | Stationary Phase | Optimal Mobile Phase | Typical Resolution |

|---|---|---|---|

| Chirex 3014 | (S)-valine/(R)-naphthylethylamine | Hexane/ethanol (80:20) | Rs > 1.5 |

| Chirex 3019 | (S)-tert-leucine/(S)-naphthylethylamine | Hexane/isopropanol (90:10) | Rs > 2.0 |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/ethanol/TFA | Rs > 1.8 |

Mobile Phase Optimization Strategies

Mobile phase composition critically influences separation quality and analysis time. Normal-phase conditions typically provide superior enantioselectivity for naphthylethanamine derivatives compared to reversed-phase systems [12]. The addition of acidic modifiers such as trifluoroacetic acid enhances peak symmetry and resolution by suppressing secondary interactions [12].

Optimal separation conditions for (S)-1-(Naphthalen-2-yl)ethanamine require careful balance of organic modifier concentration and additive levels. Hexane/ethanol mixtures (80:20 to 90:10) with 0.1-0.3% trifluoroacetic acid typically provide baseline resolution [12]. Flow rates between 0.5-1.0 mL/min optimize resolution while maintaining reasonable analysis times.

Gas Chromatography Applications

Gas Chromatography offers advantages for volatile naphthylethanamine derivatives, particularly after appropriate derivatization [16]. The technique provides high resolution and sensitivity but requires thermal stability of the analytes.

Proline-based chiral stationary phases demonstrate effective separation of derivatized naphthylethanamine compounds [16]. Trifluoroacetyl and isopropyl carbamate derivatives show different selectivity patterns, with carbamate derivatives generally providing superior enantioselectivity [16].

| Derivative Type | Separation Factor (α) | Resolution (Rs) | Analysis Time |

|---|---|---|---|

| Trifluoroacetyl | 1.08-1.12 | 1.2-1.8 | 15-25 min |

| Isopropyl carbamate | 1.12-1.18 | 2.0-3.5 | 20-35 min |

| Heptafluorobutyryl | 1.06-1.10 | 1.0-1.5 | 12-20 min |

Temperature programming significantly affects separation quality in Gas Chromatography. Initial temperatures of 80-100°C with gradual increases to 180-200°C optimize resolution while preventing thermal decomposition [16]. Higher temperatures generally reduce enantioselectivity, making careful optimization essential.

Supercritical Fluid Chromatography Developments

Supercritical Fluid Chromatography emerges as an alternative technique for chiral separation of primary amines, including naphthylethanamine derivatives [12]. The method offers improved efficiency and reduced analysis times compared to traditional High Performance Liquid Chromatography.

Carbon dioxide with methanol modifier (5-20%) provides optimal conditions for most separations [12]. The addition of basic additives such as triethylamine (0.1-0.3%) enhances peak symmetry and resolution for amine compounds. Acid-base ratios of 3:2 (trifluoroacetic acid:triethylamine) consistently provide maximum selectivity [12].

Nuclear Magnetic Resonance Spectroscopic Differentiation of Enantiomers

Nuclear Magnetic Resonance spectroscopy traditionally cannot distinguish between enantiomers in achiral environments due to identical chemical shifts and coupling constants [17] [18]. However, sophisticated techniques enable enantiomeric differentiation through chiral auxiliary agents and advanced methodologies [19] [20].

Chiral Solvating Agent Methodologies

Chiral solvating agents represent the most widely employed approach for Nuclear Magnetic Resonance-based enantiomer differentiation [21] [22]. These agents form diastereomeric complexes with enantiomers through non-covalent interactions, creating distinct chemical shift patterns that enable quantitative analysis [21].

The effectiveness of chiral solvating agents depends on multiple factors including hydrogen bonding capability, π-π stacking interactions, and steric complementarity [22]. For naphthylethanamine derivatives, agents with aromatic character often provide superior discrimination due to π-π interactions with the naphthalene ring system.

Common chiral solvating agents for amine analysis include (R)- and (S)-1-(9-anthryl)-2,2,2-trifluoroethanol, lanthanide shift reagents, and crown ether derivatives [22]. The selection depends on the specific functional groups present and the desired level of discrimination.

| Chiral Solvating Agent | Interaction Mechanism | Chemical Shift Difference (Δδ) | Detection Limit |

|---|---|---|---|

| (R)-TFAE | Hydrogen bonding/π-π stacking | 0.05-0.20 ppm | 5% ee |

| Crown ether derivatives | Host-guest complexation | 0.03-0.15 ppm | 10% ee |

| Lanthanide complexes | Coordination/paramagnetic shift | 0.10-0.50 ppm | 2% ee |

Advanced Nuclear Magnetic Resonance Techniques

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers advantages over proton Nuclear Magnetic Resonance for enantiomer differentiation [19]. The higher dispersion of carbon-13 signals and singlet nature of peaks reduce spectral overlap and improve quantification accuracy [19]. This approach proves particularly valuable for complex molecules where proton spectra exhibit severe overlap.

The enantiodifferentiation quotient (E) provides a quantitative measure of signal resolution quality [23]. This parameter considers both the chemical shift difference (ΔΔδ) and the complexity of the original signal, enabling more reliable comparison of different chiral auxiliary systems [23].

Recent developments in Nuclear Magnetic Resonance methodology include direct chiral discrimination techniques that eliminate the need for chiral auxiliaries [24] [25]. These methods exploit chirality-induced spin selectivity effects and electric-magnetic dipole coupling to distinguish enantiomers directly [24].

Matrix-Assisted Diffusion-Ordered Spectroscopy

Matrix-Assisted Diffusion-Ordered Spectroscopy represents an advanced Nuclear Magnetic Resonance technique for chiral analysis [26]. This method measures diffusion coefficients of enantiomers in the presence of chiral resolving agents, providing complementary information to chemical shift analysis.

The technique relies on differential complexation of enantiomers with chiral agents, leading to distinct diffusion coefficients that reflect the strength of intermolecular interactions [26]. Molecular dynamics simulations support experimental observations by explaining the underlying molecular recognition mechanisms [26].

For naphthylethanamine derivatives, (R)- and (S)-BINOL serve as effective chiral resolving agents in Matrix-Assisted Diffusion-Ordered Spectroscopy experiments [26]. The preferential binding of specific enantiomer combinations creates measurable differences in diffusion behavior that correlate with binding thermodynamics.

Solid-State Nuclear Magnetic Resonance Applications

Solid-state Nuclear Magnetic Resonance techniques offer unique advantages for enantiomer analysis, particularly for compounds that are difficult to study in solution [27] [28]. Cross-polarization magic-angle spinning methods enable high-resolution spectra of crystalline enantiomers [27].

Recent investigations examined potential chirality-induced spin selectivity effects in solid-state Nuclear Magnetic Resonance [27] [28]. While initial claims suggested differential intensities for enantiomeric pairs, careful control experiments demonstrate that observed differences result from sample preparation effects rather than fundamental chiral discrimination [28].

The reproducibility of spectral intensities for enantiomeric pairs depends critically on sample preparation conditions [28]. Factors such as grinding procedures, particle size distribution, and partial amorphization can introduce apparent intensity differences that mimic enantiomeric effects [28].

| Experimental Parameter | Effect on Enantiomer Discrimination | Recommended Protocol |

|---|---|---|

| Sample grinding | Can create 50% intensity differences | Gentle hand grinding, consistent procedure |

| Particle size | Affects packing and intensity | Sieving to uniform size distribution |

| Recycle delay | Influences quantitative accuracy | Minimum 5T₁ relaxation time |

| Apodization | Can invert apparent D/L ratios | Careful optimization for low S/N spectra |

Quantitative Analysis and Validation

Accurate quantitative analysis of enantiomeric purity requires careful attention to experimental parameters and validation procedures [23]. Integration accuracy depends on signal-to-noise ratios, baseline stability, and proper phase correction [23].

The relationship between enantiodifferentiation quotient values and measurement precision enables prediction of analytical uncertainty [23]. Higher quotient values generally correlate with improved precision in enantiomeric excess determination [23].